molecular formula C8H10Cl2N2O2 B2681615 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride CAS No. 123578-22-3

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride

Cat. No.: B2681615
CAS No.: 123578-22-3
M. Wt: 237.08
InChI Key: BBRWMWICGKDIML-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride is a chemical compound with a molecular formula of C8H10ClN2O2·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride typically involves the reaction of 2-chloro-6-methoxypyridin-3-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methoxypyridin-3-amine hydrochloride
  • 2-chloro-N-(6-methoxypyridin-3-yl)acetamide
  • 6-chloro-2-methoxypyridin-3-amine

Uniqueness

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-chloro-N-(6-methoxypyridin-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.ClH/c1-13-8-3-2-6(5-10-8)11-7(12)4-9;/h2-3,5H,4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRWMWICGKDIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (8.0 ml, 0.10 mol) was added over a period of 10 minutes with cooling (dry ice bath) to a solution of 5-amino-2-methoxypyridine (11 ml, 0.10 mol) and ether (100 ml). After one hour the reaction wsa filtered and the solid collected and washed with ether to give 10.7 g of the title compound, m.p. 155°-160° C. The title product was identified by IR, NMR and MS analysis.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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